Cas no 1399653-66-7 (3-(Dimethoxymethyl)-1,6-naphthyridine)
3-(Dimethoxymethyl)-1,6-naphthyridine Chemical and Physical Properties
Names and Identifiers
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- 1399653-66-7
- 3-Dimethoxymethyl-[1,6]naphthyridine
- 3-(Dimethoxymethyl)-1,6-naphthyridine
- 1,6-Naphthyridine, 3-(dimethoxymethyl)-
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- Inchi: 1S/C11H12N2O2/c1-14-11(15-2)9-5-8-6-12-4-3-10(8)13-7-9/h3-7,11H,1-2H3
- InChI Key: QHEGYTZIGYYCPM-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C2C=CN=CC2=C1)OC
Computed Properties
- Exact Mass: 204.089877630g/mol
- Monoisotopic Mass: 204.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 44.2Ų
Experimental Properties
- Density: 1.181±0.06 g/cm3(Predicted)
- Boiling Point: 316.4±37.0 °C(Predicted)
- pka: 3?+-.0.30(Predicted)
3-(Dimethoxymethyl)-1,6-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM233904-1g |
3-(Dimethoxymethyl)-1,6-naphthyridine |
1399653-66-7 | 97% | 1g |
$1122 | 2021-08-04 | |
| Chemenu | CM233904-5g |
3-(Dimethoxymethyl)-1,6-naphthyridine |
1399653-66-7 | 97% | 5g |
$2338 | 2021-08-04 | |
| Chemenu | CM233904-1g |
3-(Dimethoxymethyl)-1,6-naphthyridine |
1399653-66-7 | 97% | 1g |
$*** | 2023-03-30 |
3-(Dimethoxymethyl)-1,6-naphthyridine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 3-(Dimethoxymethyl)-1,6-naphthyridine
3-(Dimethoxymethyl)-1,6-naphthyridine: A Promising Scaffold in Modern Pharmaceutical Chemistry
3-(Dimethoxymethyl)-1,6-naphthyridine (CAS No. 1399653-66-7) represents a unique molecular framework that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of naphthyridine derivatives, which are characterized by their fused pyridine and pyrimidine rings. The structural features of 3-(Dimethoxymethyl)-1,6-naphthyridine make it a versatile scaffold for drug design, offering potential applications in the development of therapeutics targeting inflammatory diseases, neurodegenerative disorders, and oncology. Recent advances in synthetic methodologies and biological evaluation have further highlighted its significance in modern pharmaceutical research.
3-(Dimethoxymethyl)-1,6-naphthyridine is a heterocyclic compound with a core structure consisting of a six-membered ring fused to a five-membered ring. The presence of dimethoxymethyl substituents at the third carbon position introduces functional groups that can modulate molecular interactions with biological targets. This structural modification enhances the compound's ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for drug-target binding. The unique electronic properties of 3-(Dimethoxymethyl)-1,6-naphthyridine also make it a promising candidate for the design of small-molecule inhibitors targeting specific enzymatic pathways.
Recent studies have demonstrated that 3-(Dimethoxymethyl)-1,6-naphthyridine exhibits potential as a pharmacophore in the development of anti-inflammatory agents. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the synthesis of a series of 3-(Dimethoxymethyl)-1,6-naphthyridine-based derivatives with enhanced anti-inflammatory activity. These compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential utility in the treatment of autoimmune disorders. The researchers also highlighted the importance of the dimethoxymethyl group in modulating the compound's affinity for nuclear factor-κB (NF-κB) pathways, a key mediator of inflammation.
In addition to its anti-inflammatory properties, 3-(Dimethoxymethyl)-1,6-naphthyridine has been explored for its potential in neurodegenerative disease research. A 2024 study in ACS Chemical Neuroscience investigated the neuroprotective effects of 3-(Dimethoxymethyl)-1,6-naphthyridine derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could effectively scavenge reactive oxygen species (ROS) and reduce oxidative damage, which is implicated in the pathogenesis of Alzheimer’s and Parkinson’s diseases. The study also emphasized the role of the naphthyridine ring in stabilizing the molecular structure, thereby enhancing the compound's bioavailability and cellular uptake.
The synthesis of 3-(Dimethoxymethyl)-1,6-naphthyridine has been optimized through various methodologies, including multistep organic reactions and catalytic approaches. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route involving the coupling of dimethoxy methyl groups with naphthyridine precursors. This method significantly improved the yield and purity of the final product, making it more feasible for large-scale production. The researchers also noted that the use of green chemistry principles in this synthesis reduced environmental impact, aligning with the growing emphasis on sustainable pharmaceutical development.
Recent advancements in computational chemistry have further expanded the potential applications of 3-(Dimethoxymethyl)-1,6-naphthyridine. Machine learning models have been employed to predict the binding affinity of this scaffold with various protein targets, including kinases and G protein-coupled receptors (GPCRs). A 2024 study in Drug Discovery Today demonstrated that 3-(Dimethoxymethyl)-1,6-naphthyridine derivatives could selectively inhibit the activity of certain kinases associated with cancer progression. These findings underscore the importance of structural modifications in enhancing the compound's specificity and potency.
Despite its promising properties, the development of 3-(Dimethoxymethyl)-1,6-naphthyridine as a therapeutic agent faces several challenges. One of the primary concerns is the optimization of its pharmacokinetic profile, including solubility, metabolic stability, and tissue distribution. A 2023 review in Current Pharmaceutical Design discussed the importance of prodrug strategies to improve the bioavailability of this compound. Researchers also highlighted the need for further preclinical studies to evaluate its safety and efficacy in vivo.
In conclusion, 3-(Dimethoxymethyl)-1,6-naphthyridine (CAS No. 1399653-66-7) represents a significant advancement in the field of medicinal chemistry. Its structural versatility and biological activity make it a valuable scaffold for the development of novel therapeutics. Ongoing research into its synthetic methods, biological mechanisms, and pharmacological applications continues to expand its potential in the treatment of complex diseases. As the field of pharmaceutical science evolves, 3-(Dimethoxymethyl)-1,6-naphthyridine is poised to play a pivotal role in the discovery of innovative treatments.
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